molecular formula C18H17N3O4 B4835227 2-methyl-3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide

2-methyl-3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide

Cat. No. B4835227
M. Wt: 339.3 g/mol
InChI Key: XBJWYHLYTOYDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide, also known as MOBA, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. MOBA is a benzoxazine derivative that has been synthesized and studied for its ability to inhibit the activity of certain enzymes and proteins in the body. In

Mechanism of Action

The mechanism of action of 2-methyl-3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide involves its ability to bind to the active site of enzymes and proteins, thereby inhibiting their activity. 2-methyl-3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide has been shown to interact with the catalytic subunit of the proteasome, preventing the degradation of proteins and leading to their accumulation in cells. 2-methyl-3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide has also been shown to interact with the copper ions in tyrosinase, inhibiting its activity and reducing melanin synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide depend on the specific enzyme or protein targeted by the compound. Inhibition of the proteasome by 2-methyl-3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide leads to the accumulation of proteins in cells, which can have both positive and negative effects. Inhibition of tyrosinase by 2-methyl-3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide leads to a reduction in melanin synthesis, which can have cosmetic and medical applications.

Advantages and Limitations for Lab Experiments

2-methyl-3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide has several advantages for use in lab experiments, including its high purity and stability. 2-methyl-3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide is also relatively easy to synthesize, making it a cost-effective compound for research. However, the limitations of 2-methyl-3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide include its specificity for certain enzymes and proteins, which may limit its applications in certain areas of research.

Future Directions

For research on 2-methyl-3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide include its investigation as a potential anticancer agent, its use as a skin whitening agent, and its application in the study of protein-protein interactions. Further optimization of the synthesis method for 2-methyl-3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide may also lead to improvements in yield and purity, making it a more widely used compound in research.

Scientific Research Applications

2-methyl-3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide has been studied for its potential applications in several fields of research, including cancer treatment, enzyme inhibition, and protein-protein interactions. 2-methyl-3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide has been shown to inhibit the activity of several enzymes, including tyrosinase, an enzyme involved in melanin synthesis. This property of 2-methyl-3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide has led to its investigation as a potential skin whitening agent. 2-methyl-3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide has also been shown to inhibit the activity of the proteasome, a protein complex involved in the degradation of proteins. This property of 2-methyl-3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide has led to its investigation as a potential anticancer agent.

properties

IUPAC Name

2-methyl-3-[[2-(3-oxo-1,4-benzoxazin-4-yl)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-12(18(19)24)5-4-6-13(11)20-16(22)9-21-14-7-2-3-8-15(14)25-10-17(21)23/h2-8H,9-10H2,1H3,(H2,19,24)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJWYHLYTOYDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CN2C(=O)COC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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